molecular formula C10H10N2O B1292170 2-Cyclopropylbenzo[d]oxazol-5-amine CAS No. 1017027-77-8

2-Cyclopropylbenzo[d]oxazol-5-amine

Cat. No. B1292170
M. Wt: 174.2 g/mol
InChI Key: YDSNEXZZBXFWCT-UHFFFAOYSA-N
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Description

2-Cyclopropylbenzo[d]oxazol-5-amine is a chemical compound with the molecular formula C10H10N2O . It is used in laboratory settings and in the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 2-aminobenzoxazoles, which includes 2-Cyclopropylbenzo[d]oxazol-5-amine, involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of a Lewis acid . Another synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropylbenzo[d]oxazol-5-amine consists of a five-membered oxazole ring with a cyclopropyl group attached to the second carbon and an amine group attached to the fifth carbon .

Scientific Research Applications

Antimicrobial Research

Summary of Application

“2-Cyclopropylbenzo[d]oxazol-5-amine” and its derivatives have been synthesized and evaluated for their antimicrobial activity . These compounds have been found to have significant antibacterial and antifungal properties .

Methods of Application

The synthesis of these compounds involves the reaction of 2,4-diaminophenol with either acetic acid or formic acid to afford certain compounds. These compounds are then subjected to a condensation reaction with aromatic aldehydes or ketones .

Results or Outcomes

The synthesized compounds were characterized using FTIR and 1H-NMR spectroscopy . They were then evaluated for their antibacterial activity against Gram-positive bacteria (Bacillus subtilis) and Gram-negative bacteria (Klebsiella pneumoniae and Escherichia coli), as well as against the fungal species Candida albicans . Most of the compounds showed good antibacterial activity, while their antifungal activity was found to be slight .

Anticancer Research

Summary of Application

Benzoxazole derivatives, including “2-Cyclopropylbenzo[d]oxazol-5-amine”, have been found to exhibit anticancer properties . These compounds have been synthesized and evaluated for their potential in cancer treatment .

Methods of Application

The synthesis of these compounds typically involves the reaction of 2,4-diaminophenol with acetic acid or formic acid to afford certain compounds. These compounds are then subjected to a condensation reaction with aromatic aldehydes or ketones .

Results or Outcomes

The synthesized compounds were characterized using FTIR and 1H-NMR spectroscopy . They were then evaluated for their anticancer activity in vitro . The results showed that some of these compounds have promising anticancer activity .

Anticonvulsant Research

Summary of Application

Benzoxazole derivatives, including “2-Cyclopropylbenzo[d]oxazol-5-amine”, have also been studied for their anticonvulsant properties . These compounds have been synthesized and evaluated for their potential in the treatment of epilepsy .

Results or Outcomes

The synthesized compounds were characterized using FTIR and 1H-NMR spectroscopy . They were then evaluated for their anticonvulsant activity in vitro . The results showed that some of these compounds have promising anticonvulsant activity .

Docking Studies in Drug Design

Summary of Application

“2-Cyclopropylbenzo[d]oxazol-5-amine” derivatives have been used in docking studies for drug design . These studies help in understanding the interaction of these compounds with biological targets, which is crucial in the development of new drugs .

Methods of Application

In a docking study, the synthesized compounds are virtually docked into the active site of a target protein. The interaction of the compound with the protein is then analyzed to understand its potential as a drug .

Results or Outcomes

The docking study revealed that compounds with bulky phenyl groups are essential to block the active centers of glucosamine 6-phosphate synthase in bacteria . This suggests that these compounds could potentially be developed into antibacterial drugs .

Synthesis of New Chemical Entities

Summary of Application

“2-Cyclopropylbenzo[d]oxazol-5-amine” is used as an intermediate in the synthesis of new chemical entities in medicinal chemistry . These new entities can then be evaluated for various biological activities .

Methods of Application

The compound is reacted with various reagents to form new compounds. These new compounds are then characterized and evaluated for their biological activities .

Results or Outcomes

The synthesis of new chemical entities has led to the discovery of compounds with various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Safety And Hazards

According to the Safety Data Sheet, 2-Cyclopropylbenzo[d]oxazol-5-amine is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. In case of contact, it is advised to wash off with soap and plenty of water .

Future Directions

2-Cyclopropylbenzo[d]oxazol-5-amine and its derivatives have potential therapeutic applications. For instance, a library of 2-substituted benzo[d]oxazol-5-amine derivatives has been designed using the scaffold hopping guided multi-target directed ligands (MTDLs) strategy for the treatment of Alzheimer’s disease . Further studies on the bioavailability, pharmacokinetics, and absorption of this compound are needed to improve its efficacy .

properties

IUPAC Name

2-cyclopropyl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSNEXZZBXFWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylbenzo[d]oxazol-5-amine

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